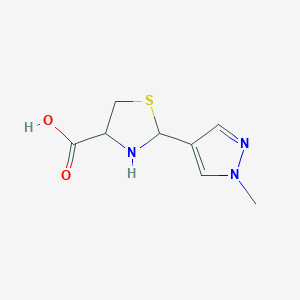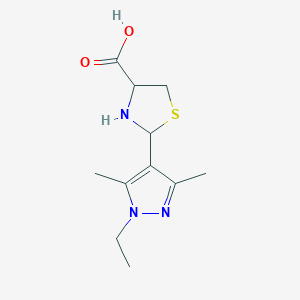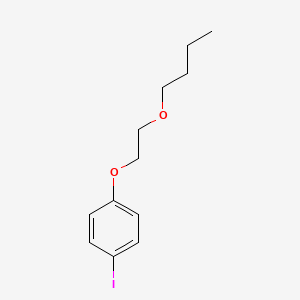
1-(2-Butoxyethoxy)-4-iodobenzene
Vue d'ensemble
Description
“1-(2-Butoxyethoxy)-4-iodobenzene” is a derivative of “1-(2-Butoxyethoxy)ethanol”, also known as Diethylene glycol butyl ether . This compound is a colorless liquid with a low odor and high boiling point . It is primarily used as a solvent for paints and varnishes in the chemical industry, household detergents, brewing chemicals, and textile processing .
Synthesis Analysis
Diethylene glycol monobutyl ether (DEGBE), a compound similar to “1-(2-Butoxyethoxy)-4-iodobenzene”, is produced by the reaction of ethylene oxide and n-butanol with an alkalic catalyst . It is also a chemical intermediate for the synthesis of diethylene glycol monobutyl ether acetate, diethylene glycol dibutyl ether, and piperonyl acetate .Molecular Structure Analysis
The molecular formula of “1-(2-Butoxyethoxy)ethanol” is C8H18O3 . The molecular weight is 162.227 Da . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
“1-(2-Butoxyethoxy)ethanol” has a density of 0.954 g/cm3 . It has a melting point of -68 °C and a boiling point of 230 °C . It is soluble in water, ethanol, ethyl ether, and acetone .Applications De Recherche Scientifique
Oxidation and Peroxy Radical Source
- 1-(2-Butoxyethoxy)-4-iodobenzene has been studied for its role in oxidation processes. A notable example is its use in the generation of hypervalent iodine species for oxidation. Zhao et al. (2011) utilized bis(tert-butylperoxy)iodobenzene, a derivative, as a peroxy radical source for the oxidation of unreactive alkyl esters and amides to keto compounds under mild conditions (Zhao, Yim, Tan, & Yeung, 2011).
Catalyst in Organic Synthesis
- The compound has been applied as a catalyst in various organic syntheses. For instance, iodobenzene-catalyzed cyclization was researched by Moroda & Togo (2008), which involved the reaction with 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).
Supercapacitor Applications
- Frąckowiak et al. (2014) explored the electrochemical behavior of supercapacitor carbon electrodes in solutions modified by iodide, among other redox-active species. This research highlighted the potential of such compounds in enhancing supercapacitor performance (Frąckowiak, Meller, Menzel, Gastol, & Fic, 2014).
Antioxidant Synthesis
- In the field of antioxidants, Engman et al. (1999) reported the synthesis of dihydrotellurophenes and selenophenes via reactions involving 1-(2-iodophenyl)-1-methyloxirane. This process is a part of exploring novel antioxidants (Engman, Laws, Malmström, Schiesser, & Zugaro, 1999).
Synthesis of Organic Compounds
- Various organic syntheses involving 1-(2-Butoxyethoxy)-4-iodobenzene have been investigated. These include the preparation of N-picolylcarboxamides via palladium-catalyzed aminocarbonylation (Gergely et al., 2014) and the efficient synthesis of 1,2-dibromobenzenes as valuable precursors in organic transformations (Diemer, Leroux, & Colobert, 2011). These studies demonstrate the compound's versatility in facilitating complex chemical reactions (Gergely, Farkas, Takács, Petz, & Kollár, 2014); (Diemer, Leroux, & Colobert, 2011).
Ultrasound-Assisted Organic Synthesis
- The application of ultrasound in organic synthesis involving 1-(2-Butoxyethoxy)-4-iodobenzene has been explored. Harikumar & Rajendran (2014) conducted a study on the preparation of 1-butoxy-4-nitrobenzene, showcasing the efficiency of ultrasound-assisted reactions (Harikumar & Rajendran, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-butoxyethoxy)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSASFESBGCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649512 | |
| Record name | 1-(2-Butoxyethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Butoxyethoxy)-4-iodobenzene | |
CAS RN |
920270-46-8 | |
| Record name | 1-(2-Butoxyethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



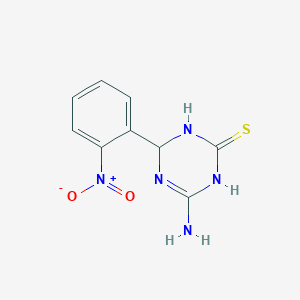
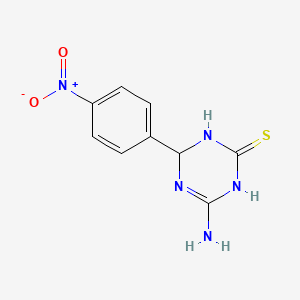


![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)
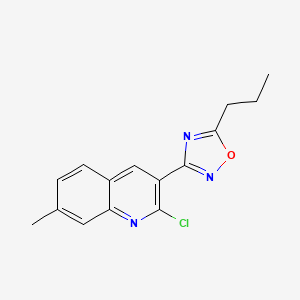



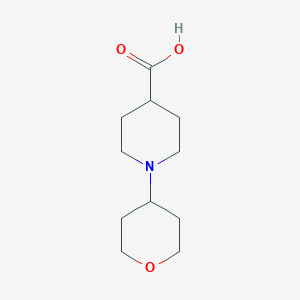

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
